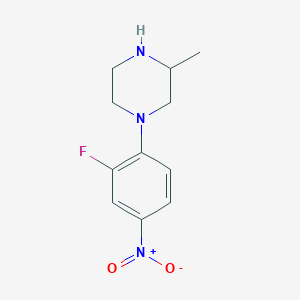

1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine

説明

Historical Context of Arylpiperazine Chemistry

Arylpiperazines represent a critical class of heterocyclic compounds first identified in the late 19th century. Their structural framework—a six-membered piperazine ring with two nitrogen atoms at opposing positions—enables diverse pharmacological and chemical applications. Early research focused on piperazine’s anthelmintic properties, but by the mid-20th century, substitutions on the arylpiperazine scaffold revealed broader therapeutic potential, including serotonin receptor modulation and anticancer activity. The introduction of electron-withdrawing groups, such as nitro (-NO₂) and halogen atoms (e.g., fluorine), marked a pivotal shift toward optimizing stability and target selectivity.

Classification Within Fluorinated Nitrophenyl Piperazine Derivatives

1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine belongs to the fluorinated nitrophenyl piperazine subclass, characterized by:

- A piperazine core with a methyl group at position 3.

- A 2-fluoro-4-nitrophenyl substituent at position 1 of the ring.

This compound differs from related derivatives in two key aspects:

- Substituent Positioning : Unlike 1-(3-chlorophenyl)piperazine (mCPP), which lacks nitro groups, or 1-(2,6-dichloro-4-nitrophenyl)piperazine, which features dual chlorination, this molecule combines fluorine and nitro groups at ortho and para positions, respectively.

- Steric and Electronic Effects : The methyl group at position 3 introduces steric hindrance, while the electron-withdrawing nitro and fluorine groups enhance electrophilic reactivity.

Table 1: Comparative Structural Features of Selected Nitrophenyl Piperazines

| Compound Name | Substituents on Piperazine Ring | Key Functional Groups |

|---|---|---|

| 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine | 3-methyl, 1-(2-fluoro-4-nitrophenyl) | -NO₂, -F, -CH₃ |

| 1-(3-Chlorophenyl)piperazine | 1-(3-chlorophenyl) | -Cl |

| 1-(2,6-Dichloro-4-nitrophenyl)piperazine | 1-(2,6-dichloro-4-nitrophenyl) | -NO₂, -Cl (positions 2 and 6) |

Significance in Chemical Research

This derivative is pivotal in three research domains:

- Medicinal Chemistry : As a structural analog of serotonin receptor ligands, it serves as a scaffold for developing antipsychotic and anticancer agents. For example, arylpiperazine derivatives like palbociclib and abemaciclib—FDA-approved anticancer drugs—highlight the therapeutic relevance of this chemical class.

- Synthetic Methodology : The nitro group facilitates reduction to amines, enabling downstream modifications for library synthesis.

- Computational Studies : Its well-defined stereochemistry and moderate logP value (1.532) make it a model compound for molecular docking and QSAR analyses.

Nomenclature and Structural Identification

- IUPAC Name : 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine.

- Molecular Formula : C₁₁H₁₄FN₃O₂.

- Molecular Weight : 239.25 g/mol.

- SMILES : CC1CN(CCN1)C2=C(C=C(C=C2)N+[O-])F.

- Key Spectral Data :

Table 2: Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 70–72°C | Experimental |

| Boiling Point | 392.7±42.0°C (predicted) | Computational |

| LogP | 1.532 | Calculated |

| Topological Polar Surface Area | 61.1 Ų | Computational |

The compound’s structural uniqueness lies in its asymmetric substitution pattern , which creates distinct electronic environments for the piperazine nitrogens. This asymmetry influences hydrogen-bonding capacity (H-bond acceptors: 4; H-bond donors: 1) and solubility profiles.

特性

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2/c1-8-7-14(5-4-13-8)11-3-2-9(15(16)17)6-10(11)12/h2-3,6,8,13H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSPDIOZYSRWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401250569 | |

| Record name | 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837421-28-0 | |

| Record name | 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=837421-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine typically involves the reaction of 2-fluoro-4-nitroaniline with 3-methylpiperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

化学反応の分析

1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the fluoro group with a methoxy group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and various organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry

1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to be modified to create derivatives with enhanced biological activity.

- Anticancer Research : The compound has been studied for its potential as an anticancer agent, particularly in targeting specific pathways involved in tumor growth. For instance, derivatives of piperazine have shown promise in inhibiting anaplastic lymphoma kinase (ALK), a validated target in non-small cell lung cancer (NSCLC) treatment. Research indicates that certain piperazine derivatives exhibit potent selective inhibition of ALK, leading to significant antitumor activity in xenograft models .

- Radioprotective Agents : Recent studies have explored the use of piperazine derivatives, including 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine, as potential radioprotective agents against ionizing radiation. These compounds have demonstrated cytotoxicity and protective effects in various human cell lines exposed to gamma radiation, indicating their potential utility in mitigating radiation damage .

Synthesis of Novel Compounds

The compound serves as a versatile building block for synthesizing novel piperazine-based derivatives with diverse biological activities.

- Antimicrobial Activity : Research has shown that modifications to the piperazine ring can lead to compounds with significant antimicrobial properties. For example, studies have synthesized new piperazine derivatives that exhibit activity against a range of pathogenic bacteria, providing insights into their structure-activity relationships .

- Pharmacological Studies : The synthesis of 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine allows researchers to explore its pharmacological properties further. Case studies have documented its effects on various biological targets, contributing to the understanding of its mechanism of action and therapeutic potential .

Case Studies and Research Findings

Several case studies highlight the applications and efficacy of 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine and its derivatives:

作用機序

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary, but typically include interactions with cellular proteins and modulation of biochemical pathways .

類似化合物との比較

Structural Modifications and Electronic Effects

The table below highlights key structural differences and similarities with related compounds:

Key Observations :

- Electron-withdrawing groups : The 2-fluoro-4-nitro substitution in the target compound balances electronic effects compared to 2-chloro-4-nitro (higher lipophilicity) or 2,4-dinitro (stronger electron withdrawal) analogs .

- Stereochemistry : The (S)-3-methyl configuration in PAK4 inhibitors enhances potency by 14-fold over the (R)-isomer, suggesting chirality’s critical role in target engagement .

Pharmacological and Selectivity Profiles

- Kinase Inhibition : The 3-methylpiperazine group reduces metabolism of adjacent benzyl groups in Talmapimod and improves PAK4 selectivity over PAK1 .

- PAK4 Inhibition : The (S)-3-methyl derivative (compound 55) shows superior activity (IC50 = 18.3 nM) due to optimal hydrophobic interactions in the PAK4 binding pocket .

- Safety : 1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine requires hazard handling (UN GHS guidelines), indicating nitro/chloro substituents may increase toxicity compared to fluoro/nitro analogs .

生物活性

1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine has a molecular formula of C11H14FN3O2 and a molecular weight of approximately 239.25 g/mol. The compound features a piperazine ring substituted with a fluoro and nitro group, which contributes to its biological activity.

The biological activity of 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can act as an inhibitor for several enzymes, disrupting metabolic pathways. Its hydrazine moiety allows it to form covalent bonds with nucleophilic sites on proteins, leading to altered enzyme activity.

- Receptor Modulation : Similar piperazine derivatives have shown efficacy in modulating neurotransmitter receptors, suggesting potential applications in neuropharmacology .

Anticancer Activity

The anticancer properties of 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine have been explored through various studies. For instance, it has demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MOLT-4 (Leukemia) | 100 | |

| A549 (Lung Adenocarcinoma) | 80 | |

| MCF-7 (Breast Cancer) | 90 |

These findings indicate that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

- Gram-positive Bacteria : Exhibited significant activity against Staphylococcus aureus.

- Gram-negative Bacteria : Showed moderate effectiveness against Escherichia coli.

The minimum inhibitory concentration (MIC) values for these bacteria were determined, showing promising results for further development as an antimicrobial agent .

Case Studies

- Radioprotective Effects : In a study evaluating the radioprotective properties of piperazine derivatives, 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine was tested alongside other compounds. The results indicated that it significantly increased cell viability in MOLT-4 cells exposed to gamma radiation, suggesting potential use in radiation therapy adjuncts .

- Neuroprotective Studies : The compound was also evaluated for neuroprotective effects in models of oxidative stress. It exhibited protective effects on neuronal cells, potentially through antioxidant mechanisms .

Q & A

Q. What are the common synthetic routes for 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and click chemistry. For example:

- Step 1 : Preparation of the fluorophenyl-piperazine core via alkylation of 3-methylpiperazine with 2-fluoro-4-nitrobenzyl halides under basic conditions (e.g., NaOH/DMF) .

- Step 2 : Functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM (1:2) solvent system. This yields triazole derivatives with >90% efficiency .

Key Characterization : NMR (δ ~2.5–3.8 ppm for piperazine protons), LCMS (e.g., m/z 397.16 for triazole analogs), and elemental analysis (C, H, N deviations <1%) .

Q. How is the purity of this compound validated in experimental settings?

Purity is assessed via:

- HPLC : Reverse-phase C18 columns (e.g., Ascentis® Express, 15 cm × 4.6 mm, 2.7 µm) with UV detection at 254 nm .

- TLC : Hexane/ethyl acetate (1:2) as mobile phase; Rf values compared to standards .

- Melting Point : Sharp melting ranges (e.g., 161–163°C for triazole derivatives) confirm crystallinity .

Q. What solvent systems are optimal for its solubility and stability?

- Polar aprotic solvents : DMF or DMSO for reactions requiring high solubility.

- Storage : Stable at –20°C in anhydrous DCM or acetonitrile; avoid prolonged exposure to light due to nitro group photodegradation .

Advanced Research Questions

Q. How can computational methods predict its biological activity?

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., antimicrobial enzymes). A study on triazole analogs showed binding affinities (ΔG = –8.2 kcal/mol) to E. coli DNA gyrase .

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and predicts electrostatic potential surfaces, highlighting nucleophilic regions (e.g., nitro group) .

- Retrosynthesis Tools : AI-driven platforms (e.g., ICReDD) propose one-step routes using databases like Reaxys to minimize trial-and-error .

Q. How to resolve contradictions in reported antimicrobial efficacy?

Contradictions may arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) enhance activity against Gram-positive bacteria but reduce solubility, affecting bioavailability .

- Assay Variability : Standardize MIC testing using CLSI guidelines. For example, a derivative showed MIC = 8 µg/mL against S. aureus in Mueller-Hinton broth but 32 µg/mL in nutrient-rich media .

- Synergistic Studies : Combine with β-lactam antibiotics; piperazine derivatives can disrupt efflux pumps, reducing resistance .

Q. What strategies optimize reaction yields for structurally similar analogs?

- Click Chemistry : Pre-cool reactants to 0°C, use excess sodium ascorbate (1.2 equiv.), and monitor pH (6–7) to prevent copper oxidation .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min (e.g., 95% yield for triazoles at 100°C, 300 W) .

- Workup : Extract with ethyl acetate (3×15 mL), dry over Na₂SO₄, and purify via silica gel chromatography (hexane:EtOAc 8:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。